2,3-Dimethylbutanenitrile
Overview
Description
2,3-Dimethylbutanenitrile is a chemical compound that is closely related to various other compounds studied in the literature. While the specific compound 2,3-dimethylbutanenitrile itself is not directly mentioned in the provided papers, the related compounds such as 2,3-dimethylbutane and its derivatives have been the subject of research. These studies provide insights into the molecular behavior, synthesis, and reactivity of similar molecules, which can be extrapolated to understand 2,3-dimethylbutanenitrile.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding how 2,3-dimethylbutanenitrile might be synthesized. For instance, 2-amino-2,3-dimethylbutanamide, a derivative of 2,3-dimethylbutanenitrile, was synthesized through the reaction of 2-amino-2,3-dimethylbutanonitrile with sulfuric acid . This suggests that functionalized derivatives of 2,3-dimethylbutanenitrile can be synthesized using common reagents and may involve similar procedures.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3-dimethylbutanenitrile has been characterized using crystallography. For example, the crystal structure of 2,3-dibromo-2,3-dimethylbutane exhibits a disordered nature with multiple orientations in the crystal lattice . This information can be useful in predicting the crystallographic properties of 2,3-dimethylbutanenitrile by analogy.
Chemical Reactions Analysis
The reactivity of compounds structurally related to 2,3-dimethylbutanenitrile has been explored in various studies. For instance, 2,3-dimethylbutane can be selectively converted into 2,3-dimethylbutenes using bimetallic catalysts . Additionally, the transformation of 2-methylpropene to 2,3-dimethylbutene catalyzed by an alumina-supported tungsten hydride indicates the potential for carbon-carbon bond formation reactions involving similar molecules . These studies provide a basis for understanding the types of chemical reactions that 2,3-dimethylbutanenitrile may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2,3-dimethylbutanenitrile can be inferred from the decomposition studies of 2,3-dimethylbutane. The decomposition in the presence of oxygen has been thoroughly investigated, revealing the formation of various products and providing kinetic data that can be used to estimate bond dissociation energies . This information is valuable for predicting the stability and reactivity of 2,3-dimethylbutanenitrile under similar conditions.
Scientific Research Applications
Synthesis and Chemical Reactions
2,3-Dimethylbutanenitrile has been explored in various synthetic and chemical reaction studies. It serves as a key intermediate in the synthesis of diverse chemical compounds. For example, it was used in the direct cyclization to form 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and related products, demonstrating its role in generating functionalized cyclopropanes, which are significant in medicinal chemistry and materials science (Aelterman et al., 1999).
Radiolysis Studies
In radiation chemistry, 2,3-dimethylbutanenitrile has been a subject of study to understand the effects of gamma radiolysis on branched chain hydrocarbons. This research is crucial for understanding the stability and degradation pathways of hydrocarbons under irradiation, which has implications in fields like material science and nuclear chemistry (Castello et al., 1974).
Environmental Studies
The compound has been identified as a significant emission from laser printers, highlighting its environmental and occupational health relevance. Understanding its presence in printer emissions is crucial for assessing indoor air quality and potential health impacts (Barrero-Moreno et al., 2008).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2,3-dimethylbutanenitrile have been synthesized for potential therapeutic applications. For instance, its role in developing new progesterone receptor modulators suggests its utility in the field of female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).
Thermodynamic Studies
The compound has been studied for its phase behavior and thermodynamic properties. Such studies are important in material science, especially in understanding the properties of materials at different temperatures and states (Adachi et al., 1971).
Catalysis Research
Research on 2,3-dimethylbutanenitrile includes studies on its hydrogenolysis over various supported catalysts. This research is vital for the development of more efficient and selective industrial catalytic processes (Machiels, 1979).
Safety And Hazards
properties
IUPAC Name |
2,3-dimethylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5(2)6(3)4-7/h5-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCOHMOBLASFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutanenitrile | |
CAS RN |
20654-44-8 | |
Record name | 2,3-dimethylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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